Product packaging for 2-Bromo-4-(difluoromethyl)-1-fluorobenzene(Cat. No.:CAS No. 886509-99-5)

2-Bromo-4-(difluoromethyl)-1-fluorobenzene

Cat. No.: B1522072
CAS No.: 886509-99-5
M. Wt: 225.01 g/mol
InChI Key: SKVRXULNDBZCFL-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)-1-fluorobenzene ( 886509-99-5) is a high-value halogenated benzene derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel agrochemicals and pharmaceuticals . With a molecular formula of C₇H₄BrF₃ and a molecular weight of 225.01 g/mol, this compound is characterized by its multiple halogen substituents, which enable diverse functionalization pathways . Researchers utilize this compound in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to construct complex aromatic systems essential in medicinal chemistry . The strategic incorporation of fluorine atoms enhances the lipophilicity, metabolic stability, and membrane permeability of resulting candidate molecules, making this reagent particularly valuable for designing potential kinase inhibitors, CNS-active compounds, and novel fungicides and herbicides . The product is supplied at 95% purity and should be stored sealed and dry at 2-8°C to maintain stability . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrF3 B1522072 2-Bromo-4-(difluoromethyl)-1-fluorobenzene CAS No. 886509-99-5

Properties

IUPAC Name

2-bromo-4-(difluoromethyl)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVRXULNDBZCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660045
Record name 2-Bromo-4-(difluoromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886509-99-5
Record name 2-Bromo-4-(difluoromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-4-(DIFLUOROMETHYL)-1-FLUOROBENZENE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Approach

The synthesis of 2-Bromo-4-(difluoromethyl)-1-fluorobenzene typically involves:

The key challenge lies in achieving regioselectivity for the bromine and difluoromethyl substituents while maintaining the fluorine atom intact.

Bromination of Fluorobenzene Precursors

A common method for introducing the bromine atom at the 2-position involves:

  • Starting with 1-fluorobenzene or a suitably substituted fluorobenzene derivative .
  • Employing brominating agents such as molecular bromine (Br2), N-bromosuccinimide (NBS), or copper(II) bromide under controlled conditions.
  • Conducting the reaction in an inert atmosphere to prevent side reactions.
  • Using solvents like dichloromethane or acetic acid to optimize reaction rates and selectivity.

This step is typically performed at low to moderate temperatures to control regioselectivity and avoid polybromination.

Introduction of the Difluoromethyl Group

The difluoromethyl group (-CF2H) is introduced via:

  • Difluoromethylation reagents such as difluoromethyl triflate (HCF2OTf) .
  • The reaction is usually carried out by adding HCF2OTf to a solution of the aromatic substrate in a solvent mixture like acetonitrile (MeCN) and aqueous base (e.g., 6M KOH) .
  • The reaction proceeds efficiently at ambient temperature with short reaction times (minutes).
  • Aqueous KOH has been found to provide higher yields compared to LiOH or NaOH.
  • The process tolerates various functional groups and halogens, making it suitable for fluorobenzene derivatives.

This method was demonstrated to provide high yields and minimal side products in related difluoromethylation reactions of phenols and aryl halides, indicating its applicability to fluorobenzene derivatives as well.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Notes
1 Bromination Br2 or NBS, solvent (CH2Cl2), inert atmosphere, 0–25°C Selective bromination at 2-position of fluorobenzene
2 Difluoromethylation HCF2OTf, MeCN/6M KOH (1:1), ambient temperature Efficient difluoromethylation with high yield
3 Purification Recrystallization or distillation To obtain pure this compound

Detailed Research Findings

  • Halogenation Selectivity: Bromination of fluorobenzenes is influenced by the electron-withdrawing effect of fluorine, directing bromination ortho or para to the fluorine substituent. Controlled bromination conditions prevent overbromination and favor the 2-position.

  • Difluoromethylation Efficiency: Studies show that difluoromethyl triflate reacts rapidly with aromatic substrates in the presence of aqueous KOH, yielding difluoromethylated products with minimal side reactions. The reaction tolerates halogens and other functional groups, making it suitable for fluorobenzene substrates bearing bromine.

  • Industrial Considerations: Industrial synthesis may involve multi-step processes starting from commercially available fluorobenzene derivatives, optimizing reaction conditions to maximize yield and purity. Purification techniques such as recrystallization or distillation are employed to isolate the target compound.

Comparative Analysis with Related Compounds

Compound Key Differences Preparation Notes
2-Bromo-4-chloro-1-(difluoromethyl)-3-fluorobenzene Additional chlorine substituent at 4-position Similar bromination and difluoromethylation steps with attention to chlorine stability
4-Bromo-2-chloro-1-fluorobenzene Different halogen positions Requires regioselective halogenation control
This compound (target) Bromine at 2-position, difluoromethyl at 4-position, fluorine at 1-position Synthesized via selective bromination and difluoromethylation

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield/Notes
Bromination Br2 or NBS, inert atmosphere, 0–25°C High regioselectivity for 2-position
Difluoromethylation HCF2OTf, MeCN/6M KOH (1:1), room temp High yield, rapid reaction (<30 min)
Purification Recrystallization/distillation High purity product

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 2-Bromo-4-(difluoromethyl)-1-fluorobenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

  • Oxidation and Reduction: : The compound can also participate in oxidation and reduction reactions. For example, the difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Coupling Reactions: : It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Coupling: Palladium catalysts (Pd(PPh3)4), boronic acids

Major Products

    Substitution: Amino, thiol, or alkoxy derivatives

    Oxidation: Carboxylic acids

    Coupling: Biaryl compounds

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity
Recent studies have highlighted the compound's role in developing new treatments for parasitic infections. For instance, a study synthesized a series of compounds based on 2-bromo-4-(difluoromethyl)-1-fluorobenzene, which demonstrated significant activity against Cryptosporidium, a parasite responsible for cryptosporidiosis. The most potent derivative showed an EC50 of 0.07 μM, indicating strong antiparasitic efficacy .

Structure-Activity Relationship (SAR) Studies
The compound's fluorine substituents influence its biological activity significantly. SAR studies have shown that electron-withdrawing groups, such as fluorine, enhance the potency of compounds against various biological targets. The introduction of difluoromethyl groups has been linked to improved lipophilicity and permeability, which are crucial for drug development .

Synthesis and Chemical Reactions

Cross-Coupling Reactions
this compound is often utilized as a key intermediate in cross-coupling reactions, particularly in the synthesis of difluoromethylated arenes. For example, it can undergo palladium-catalyzed reactions to form complex structures with enhanced biological properties .

Difluoromethylation Techniques
The compound serves as a precursor in various difluoromethylation processes. Recent advances have introduced methods for efficiently incorporating difluoromethyl groups into aromatic systems using this compound as a starting material .

Material Science

Fluorinated Polymers
Due to its unique chemical properties, this compound is also explored in the synthesis of fluorinated polymers. These materials exhibit high thermal stability and chemical resistance, making them suitable for applications in coatings and electronic devices .

Table 1: Synthesis Conditions and Yields

Reaction TypeConditionsYield (%)References
Reaction with DASTDCM, 0°C, overnight70
Cross-coupling with bis(pinacolato)diboron90°C, 21 hours54
Difluoromethylation of aryl iodidesVarious conditionsVariable
CompoundTarget OrganismEC50 (μM)Reference
SLU-10482 (derived from this compound)Cryptosporidium0.07
Other derivativesVarious pathogens>0.17

Case Studies

Case Study 1: Antiparasitic Drug Development
A research team synthesized derivatives of this compound to evaluate their effectiveness against Cryptosporidium. The study indicated that modifications to the aryl group significantly affected biological activity, leading to the identification of several promising candidates for further development.

Case Study 2: Fluorinated Polymer Synthesis
In another study focused on material science applications, researchers utilized this compound to create novel fluorinated polymers with enhanced durability and resistance to solvents. These materials showed potential for use in high-performance coatings and electronic components.

Mechanism of Action

The mechanism by which 2-Bromo-4-(difluoromethyl)-1-fluorobenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily governed by the electron-withdrawing effects of the bromine and fluorine atoms, which influence the electron density on the benzene ring and the difluoromethyl group. This can affect the compound’s nucleophilicity and electrophilicity, dictating its behavior in various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-bromo-4-(difluoromethyl)-1-fluorobenzene with structurally related bromo-fluoro-substituted benzene derivatives. Key differences in substituents, physical properties, and applications are highlighted.

Compound Name Molecular Formula MW (g/mol) Physical State Melting Point Boiling Point Density (g/mL) Key Applications Safety Hazards
This compound C₇H₄BrF₃ 225.01 Liquid N/A N/A 1.675 Fluorinated drug intermediates Irritant (skin/eyes)
2-Bromo-4-(bromomethyl)-1-fluorobenzene C₇H₅Br₂F 273.93 White solid 41°C 259.8°C 1.923 Anti-tumor agent synthesis Lachrymatory, corrosive (Class 8)
2-Bromo-4-(chloromethyl)-1-fluorobenzene C₇H₅BrClF 223.47 Liquid N/A N/A N/A Organic building blocks Toxic (skin/respiratory exposure)
1-Bromo-2,4-difluorobenzene C₆H₃BrF₂ 192.99 Liquid -4°C 145–146°C 1.708 Pesticide intermediates Flammable (FP 52°C)
2-Bromo-4-(difluoromethoxy)-1-fluorobenzene C₇H₄BrF₃O 257.01 N/A N/A N/A N/A Specialty fluorinated chemicals N/A

Structural and Electronic Effects

  • Substituent Influence :
    • The difluoromethyl group (-CF₂H) in the target compound provides moderate electron-withdrawing effects and metabolic stability compared to the more reactive bromomethyl (-CH₂Br) and chloromethyl (-CH₂Cl) groups .
    • Difluoromethoxy (-OCF₂H) derivatives (e.g., 2-bromo-4-(difluoromethoxy)-1-fluorobenzene) exhibit enhanced solubility in polar solvents due to oxygen’s lone-pair electrons .

Pharmacological and Industrial Relevance

  • Fluorinated Drug Design : The difluoromethyl group in the target compound reduces basicity of adjacent amines and enhances bioavailability, a trend observed in fluorine-containing pharmaceuticals .
  • Agrochemicals : 1-Bromo-2,4-difluorobenzene is a precursor to pesticides, leveraging fluorine’s resistance to metabolic degradation .

Research Findings and Trends

  • Fluorine’s Role : Fluorine substitution improves drug potency by enhancing binding affinity and metabolic stability. For example, broflanilide, a fluorinated pesticide, shares structural motifs with the target compound .
  • Synthetic Challenges : Difluoromethyl groups are less reactive than bromomethyl or chloromethyl groups, requiring specialized fluorinating agents for efficient synthesis .

Biological Activity

2-Bromo-4-(difluoromethyl)-1-fluorobenzene is a fluorinated aromatic compound that has garnered interest in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and applications in drug development.

Chemical Structure and Properties

The molecular formula for this compound is C7H4BrF3. The presence of multiple fluorine atoms significantly influences its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H4BrF3
Molecular Weight227.01 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby modulating metabolic pathways. For instance, it has been noted to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Interaction : Preliminary studies suggest that the compound may bind to specific receptors, potentially altering signal transduction pathways involved in cellular responses.

Toxicity Profile

Understanding the toxicity of this compound is essential for assessing its safety in pharmaceutical applications. The compound has been evaluated for acute toxicity through various studies:

  • Acute Oral Toxicity : In animal studies, the median lethal dose (LD50) was found to be approximately 2,700 mg/kg when administered orally to rats . Symptoms observed included tremors and weight loss.
  • Inhalation Toxicity : Inhalation studies revealed an LC50 of about 18,000 mg/m³, indicating significant respiratory irritant properties .

Case Study 1: Anticancer Activity

Research has indicated that fluorinated compounds can exhibit anticancer properties. A study involving derivatives of this compound showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism was linked to the induction of apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Case Study 2: Neurotoxicity Assessment

Another investigation focused on the neurotoxic effects of this compound. The study demonstrated that exposure to high concentrations resulted in neurobehavioral changes in animal models, raising concerns about its safety profile for use in pharmaceuticals targeting neurological disorders .

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold in drug design. Its ability to modify pharmacokinetic properties through fluorination enhances the bioavailability and metabolic stability of drug candidates.

Potential Therapeutic Areas:

  • Anticancer Agents : As noted from case studies, derivatives may serve as potential anticancer drugs.
  • Neuropharmacology : Despite toxicity concerns, modifications could lead to safer neuroactive compounds.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-4-(difluoromethyl)-1-fluorobenzene, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves halogenation and fluorination steps. A feasible route starts with bromination of 4-(difluoromethyl)-1-fluorobenzene using N-bromosuccinimide (NBS) under radical-initiated conditions. Optimization includes:

  • Catalyst selection : AIBN (azobisisobutyronitrile) as a radical initiator improves bromine atom transfer efficiency .
  • Temperature control : Maintaining 60–80°C prevents side reactions like debromination .
  • Solvent choice : Use non-polar solvents (e.g., CCl₄) to stabilize intermediates and enhance regioselectivity .
    Yield optimization (≥95%) requires monitoring via TLC or GC-MS to isolate intermediates and minimize byproducts like dihalogenated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what are the expected spectral signatures?

Methodological Answer:

  • ¹⁹F NMR : The difluoromethyl group (-CF₂H) shows a triplet at δ -110 to -115 ppm (²J₆F ~ 240 Hz), while the aromatic fluorine appears as a doublet (δ -105 to -110 ppm) .
  • ¹H NMR : The aromatic proton adjacent to bromine resonates at δ 7.4–7.6 ppm (doublet, J = 8–10 Hz) .
  • IR Spectroscopy : C-F stretches (1050–1150 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) confirm substituents .
  • Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 226–228 (isotopic pattern for Br) .

Q. What purification methods are recommended for achieving >95% purity in this compound, and how do solvent systems influence crystallization efficiency?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) for optimal separation of brominated byproducts .
  • Recrystallization : Ethanol-water mixtures (3:1) yield high-purity crystals due to differential solubility of halogenated vs. non-halogenated impurities .
  • Distillation : Reduced-pressure distillation (boiling point ~100°C at 53 mmHg) minimizes thermal decomposition .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence the reactivity of this compound in cross-coupling reactions compared to non-fluorinated analogs?

Methodological Answer: The electron-withdrawing difluoromethyl group (-CF₂H) deactivates the aromatic ring, reducing nucleophilic substitution rates. Key observations:

  • Hammett Constants : σₚ values for -CF₂H (~0.43) indicate moderate electron withdrawal, slowing Suzuki-Miyaura coupling compared to -CH₃ analogs .
  • Computational Modeling : DFT studies show reduced electron density at the brominated position, requiring stronger bases (e.g., Cs₂CO₃) to activate Pd-catalyzed couplings .
  • Reactivity Comparison : Coupling yields for fluorinated analogs are 15–20% lower than non-fluorinated derivatives under identical conditions .

Q. What strategies can resolve contradictions between computational predictions and experimental observations in the regioselectivity of nucleophilic aromatic substitution reactions involving this compound?

Methodological Answer: Discrepancies often arise from solvent effects or transition-state stabilization not captured in gas-phase models. Resolution strategies include:

  • Multi-Technique Validation : Combine 2D NMR (NOESY) with X-ray crystallography to confirm substitution patterns .
  • Solvent Parameterization : Incorporate solvent polarity (e.g., Kamlet-Taft parameters) into DFT calculations to improve regioselectivity predictions .
  • Kinetic Isotope Effects (KIE) : Measure KIE for deuterated analogs to distinguish between competing mechanistic pathways .

Q. How can differential scanning calorimetry (DSC) and X-ray crystallography be combined to analyze polymorphism in this compound derivatives?

Methodological Answer:

  • DSC Analysis : Identify polymorphic transitions via endothermic/exothermic peaks (e.g., Form I melts at 85°C, Form II at 92°C) .
  • Single-Crystal XRD : Resolve crystal packing differences; fluorinated derivatives often adopt orthorhombic vs. monoclinic systems due to F···H-C interactions .
  • Synchrotron Studies : High-resolution XRD at variable temperatures correlates thermal stability with hydrogen-bonding networks .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for the difluoromethyl group’s chemical shift in different solvent systems?

Methodological Answer: Solvent-induced shifts arise from polarity differences. For standardization:

  • Reference Calibration : Use internal standards (e.g., CFCl₃ in CDCl₃) to normalize ¹⁹F NMR shifts .
  • Solvent Screening : Compare shifts in DMSO-d₆ (polar, aprotic) vs. C₆D₆ (non-polar) to identify hydrogen-bonding effects .
  • Dynamic NMR : Variable-temperature studies (e.g., -40°C to 25°C) reveal conformational exchange broadening in polar solvents .

Safety and Handling

Q. What safety protocols are essential when handling this compound, particularly regarding personal protective equipment (PPE) and fume hood requirements?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks .
  • Spill Management : Neutralize brominated spills with sodium bicarbonate and adsorb using vermiculite .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-(difluoromethyl)-1-fluorobenzene
Reactant of Route 2
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2-Bromo-4-(difluoromethyl)-1-fluorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.